Cas no 264617-03-0 (7-Iodo-2,3-dihydrobenzobfuran)

7-Iodo-2,3-dihydrobenzobfuran Chemical and Physical Properties
Names and Identifiers
-
- Benzofuran,2,3-dihydro-7-iodo-
- 7-iodo-2,3-dihydro-1-benzofuran
- 7-iodo-2,3-dihydrobenzo[b]furan
- Benzofuran,2,3-dihydro-7-iodo
- MFCD11109311
- AS-60617
- SCHEMBL16127651
- FT-0719316
- CS-0312115
- Benzofuran, 2,3-dihydro-7-iodo-
- 7-iodo-2, 3-dihydro-1-benzofuran
- EN300-646210
- DTXSID70652772
- 264617-03-0
- W19055
- J-519275
- AKOS027301547
- 7-Iodo-2,3-dihydrobenzofuran
- DB-010983
- 7-Iodo-2,3-dihydrobenzobfuran
-
- MDL: MFCD11109311
- Inchi: InChI=1S/C8H7IO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5H2
- InChI Key: IASDAJCCAFGOCE-UHFFFAOYSA-N
- SMILES: IC1=CC=CC2CCOC1=2
Computed Properties
- Exact Mass: 245.95400
- Monoisotopic Mass: 245.95416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 2.6
Experimental Properties
- PSA: 9.23000
- LogP: 2.22610
7-Iodo-2,3-dihydrobenzobfuran PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-646210-0.5g |
7-iodo-2,3-dihydro-1-benzofuran |
264617-03-0 | 95.0% | 0.5g |
$273.0 | 2025-03-15 | |
Enamine | EN300-646210-1.0g |
7-iodo-2,3-dihydro-1-benzofuran |
264617-03-0 | 95.0% | 1.0g |
$284.0 | 2025-03-15 | |
eNovation Chemicals LLC | D768837-1g |
Benzofuran, 2,3-dihydro-7-iodo- |
264617-03-0 | 95% | 1g |
$1165 | 2024-06-07 | |
TRC | I707283-100mg |
7-Iodo-2,3-dihydrobenzo[b]furan |
264617-03-0 | 100mg |
$115.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D768837-250mg |
Benzofuran, 2,3-dihydro-7-iodo- |
264617-03-0 | 95% | 250mg |
$580 | 2024-06-07 | |
Enamine | EN300-646210-0.05g |
7-iodo-2,3-dihydro-1-benzofuran |
264617-03-0 | 95.0% | 0.05g |
$239.0 | 2025-03-15 | |
Enamine | EN300-646210-2.5g |
7-iodo-2,3-dihydro-1-benzofuran |
264617-03-0 | 95.0% | 2.5g |
$558.0 | 2025-03-15 | |
Aaron | AR002U0B-500mg |
Benzofuran, 2,3-dihydro-7-iodo- |
264617-03-0 | 95% | 500mg |
$782.00 | 2023-12-14 | |
1PlusChem | 1P002TRZ-100mg |
Benzofuran, 2,3-dihydro-7-iodo- |
264617-03-0 | 95% | 100mg |
$531.00 | 2024-05-08 | |
A2B Chem LLC | AB31103-250mg |
Benzofuran, 2,3-dihydro-7-iodo- |
264617-03-0 | 95% | 250mg |
$679.00 | 2024-04-20 |
7-Iodo-2,3-dihydrobenzobfuran Related Literature
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
Additional information on 7-Iodo-2,3-dihydrobenzobfuran
Comprehensive Overview of 7-Iodo-2,3-dihydrobenzobfuran (CAS No. 264617-03-0): Properties, Applications, and Industry Insights
7-Iodo-2,3-dihydrobenzobfuran (CAS No. 264617-03-0) is a halogenated heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This iodinated benzofuran derivative is characterized by its unique molecular structure, combining a dihydrobenzofuran core with an iodine substituent at the 7-position. Such structural features make it a valuable intermediate in organic synthesis, particularly in the development of bioactive molecules and functional materials.
The compound's chemical stability and reactivity have made it a subject of interest in modern drug discovery. Researchers are exploring its potential as a building block for targeted therapies, especially in oncology and neurology. Recent studies highlight its utility in cross-coupling reactions, a hot topic in synthetic chemistry, where it serves as a key precursor for palladium-catalyzed transformations. This aligns with the growing demand for efficient synthetic methodologies in the pharmaceutical industry.
From a material science perspective, 7-Iodo-2,3-dihydrobenzobfuran contributes to advancements in organic electronics. Its electron-rich aromatic system and halogen functionality enable its incorporation into π-conjugated polymers, a trending research area for flexible displays and solar cell technologies. Industry reports suggest that such halogenated intermediates are critical for developing next-generation optoelectronic materials, addressing the global push for sustainable energy solutions.
Analytical data for CAS No. 264617-03-0 reveals high purity standards (>98%), with characteristic NMR peaks at 7.25 ppm (aromatic proton) and 3.15 ppm (methylene protons). These spectroscopic properties are frequently searched by chemists optimizing quality control protocols. The compound's melting point (128-131°C) and solubility profile (soluble in DMSO, THF) make it compatible with standard laboratory workflows, a practical advantage highlighted in recent process chemistry publications.
Environmental and safety considerations for iodinated compounds like this have become a regulatory focus in 2023. While not classified as hazardous, proper handling under GMP conditions is recommended. This aligns with the pharmaceutical industry's emphasis on green chemistry principles, another trending search term among synthetic chemists. The compound's storage stability (-20°C under argon) meets the requirements for long-term research projects, a feature valued by contract research organizations (CROs).
Market analysis indicates growing procurement of 7-Iodo-2,3-dihydrobenzobfuran by biotech startups and academic institutions, particularly for high-throughput screening applications. Its role in developing small molecule inhibitors connects to popular research areas like kinase modulation and protein degradation technologies. The compound's structure-activity relationship (SAR) potential makes it relevant to AI-driven drug design platforms, a cutting-edge intersection of chemistry and machine learning.
Recent patent literature (2022-2023) describes novel applications of 264617-03-0 in fluorescence probes and molecular imaging agents. These developments respond to the diagnostic industry's need for precision medicine tools. The iodine atom's heavy atom effect enhances radiopacity, making derivatives valuable for contrast agent research—a topic gaining traction in medical device forums.
For researchers sourcing 7-Iodo-2,3-dihydrobenzobfuran, technical specifications like HPLC chromatograms and residual solvent levels are critical purchasing factors. Suppliers emphasizing batch-to-batch consistency and regulatory documentation (CoA, MSDS) rank higher in laboratory procurement searches. The compound's pricing reflects its multistep synthesis complexity, with bulk purchasing options becoming available as demand increases for scale-up studies.
Emerging applications in catalysis research demonstrate this compound's versatility. Its use in developing ligand systems for asymmetric synthesis addresses the chiral technology market's expansion. Such applications position 264617-03-0 as a strategic material for fine chemical manufacturers adapting to industry 4.0 automation trends.
Future prospects for iodobenzofuran derivatives appear promising, with market projections citing compound annual growth rates (CAGR) of 8-12% through 2028. This growth is driven by pharmaceutical R&D investments in novel chemical entities and materials science innovations in smart coatings. As research continues, 7-Iodo-2,3-dihydrobenzobfuran will likely maintain its status as a valuable research chemical with diverse scientific applications.
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